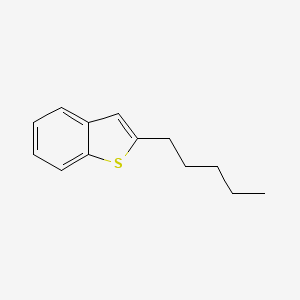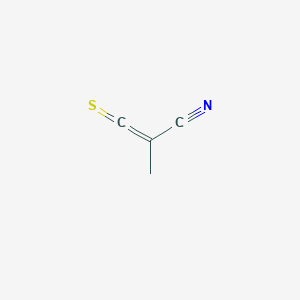
2-Methyl-3-sulfanylideneprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-sulfanylideneprop-2-enenitrile is an organic compound with the molecular formula C4H5NS It is characterized by the presence of a nitrile group, a sulfanylidene group, and a methyl group attached to a prop-2-ene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-sulfanylideneprop-2-enenitrile typically involves the reaction of 2-methyl-3-butenenitrile with sulfur sources under controlled conditions. One common method involves the use of hydrogen sulfide gas in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-sulfanylideneprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-3-sulfanylideneprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-sulfanylideneprop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfanylidene group may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-butenenitrile: Lacks the sulfanylidene group, making it less reactive in certain chemical reactions.
3-Methyl-2-sulfanylideneprop-2-enenitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-Methyl-3-sulfanylideneprop-2-enenitrile is unique due to the presence of both a nitrile and a sulfanylidene group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
91529-49-6 |
|---|---|
Formule moléculaire |
C4H3NS |
Poids moléculaire |
97.14 g/mol |
InChI |
InChI=1S/C4H3NS/c1-4(2-5)3-6/h1H3 |
Clé InChI |
JVNKCKJIWNOJCT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=S)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


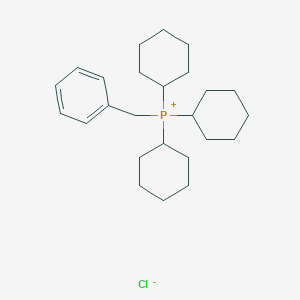

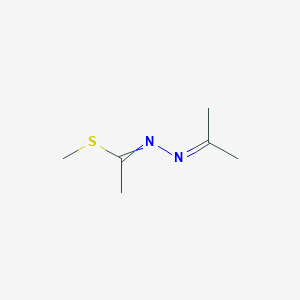

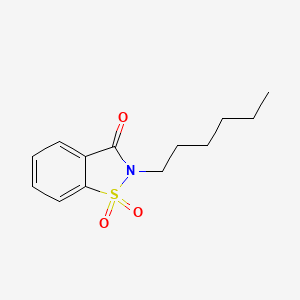

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)
![3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14371525.png)
![1,4-Dimethyl-2,3-diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14371526.png)
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)

![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
